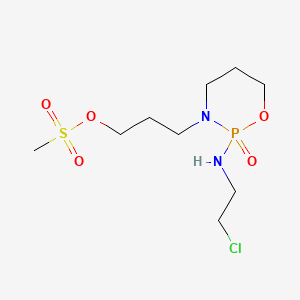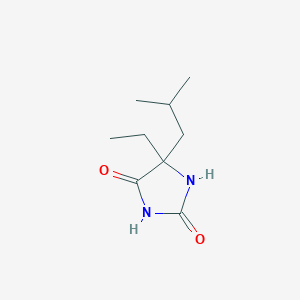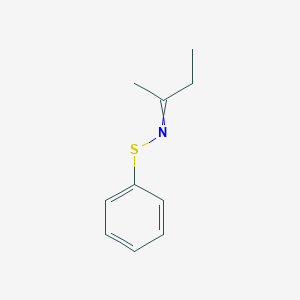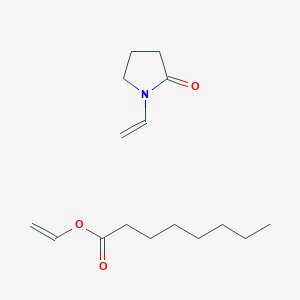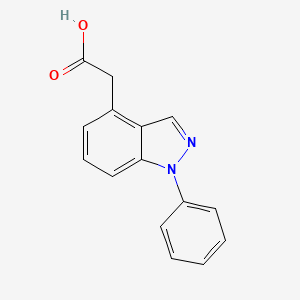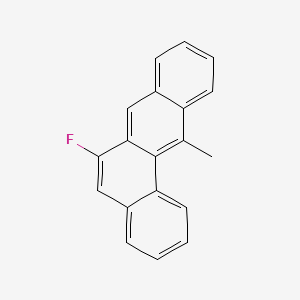
Benz(a)anthracene, 6-fluoro-12-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz(a)anthracene, 6-fluoro-12-methyl- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 12th position on the benz(a)anthracene structure. Polycyclic aromatic hydrocarbons are known for their complex ring structures and are often studied for their chemical properties and potential health effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene, 6-fluoro-12-methyl- typically involves the fluorination and methylation of benz(a)anthracene. One common method is the electrophilic aromatic substitution reaction, where benz(a)anthracene is treated with a fluorinating agent such as fluorine gas or a fluorinating reagent like silver fluoride in the presence of a catalyst. The methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives often involves large-scale electrophilic substitution reactions. The process is optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the presence of catalysts to ensure efficient fluorination and methylation.
Types of Reactions:
Oxidation: Benz(a)anthracene, 6-fluoro-12-methyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: The compound can undergo further substitution reactions, where additional functional groups are introduced. Common reagents for these reactions include halogens, alkylating agents, and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), and nitrating agents (nitric acid, sulfuric acid).
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced polycyclic aromatic hydrocarbons.
Substitution: Various substituted benz(a)anthracene derivatives.
科学的研究の応用
Benz(a)anthracene, 6-fluoro-12-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Studied for its potential carcinogenic properties and its role in the development of cancer.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of benz(a)anthracene, 6-fluoro-12-methyl- involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially causing carcinogenic effects. The molecular targets include enzymes involved in DNA repair and replication, and the pathways affected include those related to cell cycle regulation and apoptosis.
類似化合物との比較
- Benz(a)anthracene
- Benz(a)anthracene, 6-methyl-
- Benz(a)anthracene, 12-methyl-
- Benz(a)anthracene, 6-chloro-
Comparison: Benz(a)anthracene, 6-fluoro-12-methyl- is unique due to the presence of both a fluorine atom and a methyl group, which can significantly alter its chemical reactivity and biological interactions compared to other benz(a)anthracene derivatives. The fluorine atom increases the compound’s electronegativity and can influence its metabolic stability, while the methyl group can affect its hydrophobicity and binding affinity to biological targets.
特性
CAS番号 |
37388-43-5 |
|---|---|
分子式 |
C19H13F |
分子量 |
260.3 g/mol |
IUPAC名 |
6-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-15-8-4-2-6-13(15)10-17-18(20)11-14-7-3-5-9-16(14)19(12)17/h2-11H,1H3 |
InChIキー |
IOKFVZRGRMVBDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC=CC=C3C=C(C2=CC4=CC=CC=C14)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
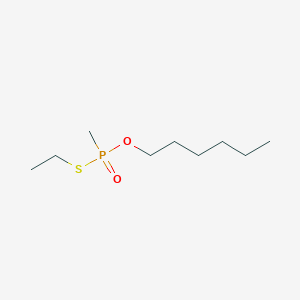
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
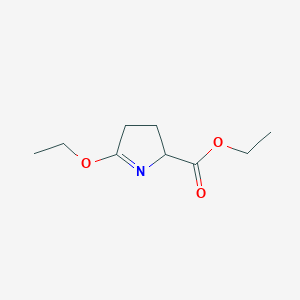
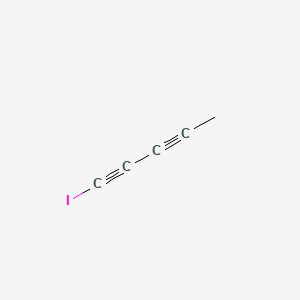
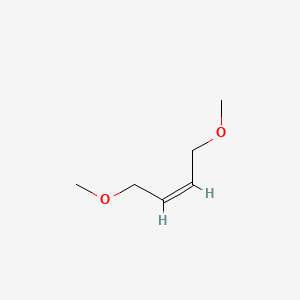
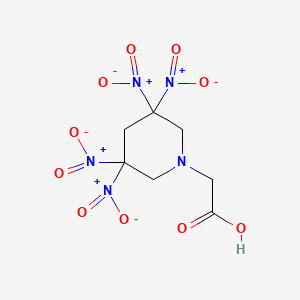
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
